molecular formula C19H17FN4S B294490 6-(4-Tert-butylphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Tert-butylphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294490
M. Wt: 352.4 g/mol
InChI Key: BOVSPVPVNZMXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Tert-butylphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazolothiadiazole derivatives and has been found to possess various biological activities that make it a promising candidate for therapeutic interventions.

Mechanism of Action

The mechanism of action of 6-(4-Tert-butylphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that this compound exerts its biological activities by inhibiting specific enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Tert-butylphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. This compound has been found to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. It has also been shown to induce cell cycle arrest and DNA damage in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Tert-butylphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activities, ease of synthesis, and availability. However, its limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 6-(4-Tert-butylphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, the development of novel derivatives with improved solubility and efficacy is also an area of interest for future research.
Conclusion
In conclusion, 6-(4-Tert-butylphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with significant biological activities that make it a potential candidate for therapeutic interventions. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in the field of medicine.

Synthesis Methods

The synthesis of 6-(4-Tert-butylphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several research studies. One of the commonly used methods involves the reaction of 4-tert-butylphenyl hydrazine and 4-fluorobenzoyl chloride in the presence of triethylamine and carbon disulfide. The resulting product is then treated with sodium azide and ammonium thiocyanate to yield the desired compound.

Scientific Research Applications

The potential applications of 6-(4-Tert-butylphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been found to possess significant antimicrobial, antiviral, anti-inflammatory, and anticancer activities. Its antimicrobial activity has been demonstrated against a wide range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

Molecular Formula

C19H17FN4S

Molecular Weight

352.4 g/mol

IUPAC Name

6-(4-tert-butylphenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17FN4S/c1-19(2,3)14-8-4-13(5-9-14)17-23-24-16(21-22-18(24)25-17)12-6-10-15(20)11-7-12/h4-11H,1-3H3

InChI Key

BOVSPVPVNZMXPT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Origin of Product

United States

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